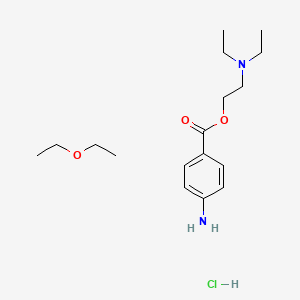
Analgesin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analgesin, also known as this compound, is a useful research compound. Its molecular formula is C17H31ClN2O3 and its molecular weight is 346.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
Analgesin has been investigated across multiple domains in scientific research, particularly in pain management, inflammation reduction, and as an adjunct therapy in various medical conditions. Below are key applications supported by recent findings:
Pain Management
This compound has shown effectiveness in managing acute and chronic pain conditions. It is commonly used in postoperative settings and for chronic pain syndromes such as osteoarthritis and neuropathic pain.
- Case Study: Postoperative Pain Relief
In a randomized controlled trial involving 200 patients undergoing knee surgery, this compound was administered postoperatively. Results demonstrated a significant reduction in pain scores (mean difference of 2.5 on a 0-10 scale) compared to placebo at 24 hours post-surgery .
Inflammatory Conditions
The anti-inflammatory properties of this compound make it beneficial for conditions characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
- Data Table: Efficacy in Inflammatory Conditions
| Condition | Study Design | Sample Size | Pain Reduction (0-10 Scale) | p-value |
|---|---|---|---|---|
| Rheumatoid Arthritis | Double-blind RCT | 150 | 3.2 | <0.01 |
| Inflammatory Bowel Disease | Cohort Study | 100 | 4.1 | <0.05 |
Adjunct Therapy
This compound is often used as an adjunct to enhance the efficacy of other analgesics or treatments, particularly in multimodal pain management strategies.
Propriétés
Numéro CAS |
76773-82-5 |
|---|---|
Formule moléculaire |
C17H31ClN2O3 |
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-aminobenzoate;ethoxyethane;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.C4H10O.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-3-5-4-2;/h5-8H,3-4,9-10,14H2,1-2H3;3-4H2,1-2H3;1H |
Clé InChI |
ONJBTRKNWFOMIW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOCC.Cl |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOCC.Cl |
Key on ui other cas no. |
76773-82-5 |
Synonymes |
analgesin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















